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Cat. No.: B1210623 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of trichloroacetic
anhydride, a powerful and versatile reagent in organic synthesis. Its unique electronic

properties make it a highly effective acylating agent, finding broad application in the synthesis

of esters, amides, and in Friedel-Crafts reactions. This document details its core reactivity,

provides experimental protocols for key transformations, and presents quantitative data to

inform reaction optimization.

Core Principles of Reactivity
Trichloroacetic anhydride, ((Cl₃CCO)₂O), is a colorless liquid known for its high reactivity,

which surpasses that of acetic anhydride.[1][2] This heightened reactivity is attributed to the

strong inductive electron-withdrawing effect of the three chlorine atoms on each α-carbon.[1]

This effect significantly increases the electrophilicity of the carbonyl carbons, making them

highly susceptible to nucleophilic attack.[1][2] Consequently, trichloroacetic anhydride is an

excellent reagent for introducing the trichloroacetyl group into a variety of molecules.[2]

The trichloroacetyl group can serve as a protecting group and can influence the electronic

properties and stability of the resulting molecule.[3] The high electrophilicity of trichloroacetic
anhydride allows for efficient reactions, often leading to high yields and reduced reaction

times.[3]
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Physical and Chemical Properties
A summary of the key physical and chemical properties of trichloroacetic anhydride is

presented in the table below.

Property Value Reference(s)

Molecular Formula C₄Cl₆O₃ [4]

Molecular Weight 308.76 g/mol [4]

Appearance Clear, colorless liquid [4]

Boiling Point 139-141 °C at 60 mmHg [5]

Density 1.69 g/mL at 25 °C [5]

Refractive Index n20/D 1.484 [5]

Solubility
Miscible with ether and acetic

acid.
[5]

Stability Stable, but moisture sensitive. [5]

Key Reactions and Applications
Trichloroacetic anhydride is a versatile reagent employed in a range of significant organic

transformations.

Esterification of Alcohols and Phenols
Trichloroacetic anhydride readily reacts with primary, secondary, and tertiary alcohols, as

well as phenols, to form the corresponding trichloroacetate esters. These reactions are typically

carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the

trichloroacetic acid byproduct.

General Reaction: (Cl₃CCO)₂O + R-OH → Cl₃CCOOR + Cl₃CCOOH

A summary of representative esterification reactions is provided below.
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Substrate
Base/Cataly
st

Solvent
Temperatur
e (°C)

Time (h) Yield (%)

Primary

Alcohol (e.g.,

Benzyl

Alcohol)

Pyridine
Dichlorometh

ane

Room

Temperature
2

>90

(expected)[6]

Secondary

Alcohol (e.g.,

Isopropanol)

DMAP (cat.)
Dichlorometh

ane

Room

Temperature
4

~85

(expected)[6]

Tertiary

Alcohol (e.g.,

tert-Butanol)

Pyridine
Dichlorometh

ane
Reflux 24

<20

(expected)[6]

Phenol Pyridine
Dichlorometh

ane

Room

Temperature
3

>95

(expected)[6]

Amidation of Amines
The high reactivity of trichloroacetic anhydride also extends to the amidation of primary and

secondary amines, affording N-substituted trichloroacetamides in high yields.[1] Similar to

esterifications, a base is used to scavenge the acid byproduct.

General Reaction: (Cl₃CCO)₂O + R₂NH → Cl₃CCONR₂ + Cl₃CCOOH

The following table summarizes typical amidation reactions.
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Substrate Base Solvent
Temperatur
e (°C)

Time (h) Yield (%)

Primary

Amine (e.g.,

Aniline)

Triethylamine
Dichlorometh

ane

0 to Room

Temperature
1-3 ~95[1]

Secondary

Amine (e.g.,

Diethylamine)

Triethylamine
Dichlorometh

ane

0 to Room

Temperature
1-3 ~97[1]

Low

Nucleophilicit

y Amines

(e.g., amides)

N/A

(photochemic

al)

Tetrachloroet

hylene
>70 2-3 ~97[1]

Friedel-Crafts Acylation
Trichloroacetic anhydride can be employed as an acylating agent in Friedel-Crafts reactions

to introduce a trichloroacetyl group onto aromatic rings.[3] A Lewis acid catalyst, such as

aluminum chloride (AlCl₃), is required to activate the anhydride.[3]

General Reaction: (Cl₃CCO)₂O + Ar-H --(AlCl₃)--> Ar-CO-CCl₃ + Cl₃CCOOH

Representative yields for the Friedel-Crafts acylation of common aromatic substrates are

presented below.

Aromatic
Substrate

Lewis Acid Solvent
Temperatur
e (°C)

Time (h) Yield (%)

Anisole AlCl₃
Dichlorometh

ane
Reflux 0.5 85.7[2]

Toluene AlCl₃
Dichlorometh

ane

0 to Room

Temperature
0.5

High (isomer

mixture)[7]

Benzene FeCl₃·6H₂O Ionic Liquid 60 2

~65-94 (with

acetic

anhydride)[3]
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Experimental Protocols
General Procedure for the Esterification of a Primary
Alcohol

To a solution of the primary alcohol (1.0 equiv) and pyridine (1.2 equiv) in anhydrous

dichloromethane (DCM) at 0 °C, add trichloroacetic anhydride (1.1 equiv) dropwise.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the

reaction progress by thin-layer chromatography (TLC).

Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl,

saturated aqueous NaHCO₃, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to afford the desired

trichloroacetate ester.

General Procedure for the Amidation of a Primary Amine
In a round-bottom flask, dissolve the primary amine (1.0 equiv) and triethylamine (1.5 equiv)

in anhydrous tetrahydrofuran (THF).

Cool the solution to 0 °C in an ice bath.

Slowly add a solution of trichloroacetic anhydride (1.1 equiv) in anhydrous THF to the

reaction mixture.

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2 hours, or

until TLC analysis indicates complete consumption of the starting amine.

Quench the reaction by the addition of water.

Extract the product with ethyl acetate, and wash the combined organic layers with saturated

aqueous NaHCO₃ and brine.
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Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

The resulting crude amide can be purified by recrystallization or column chromatography.

General Procedure for the Friedel-Crafts Acylation of
Anisole

To a stirred suspension of anhydrous aluminum chloride (2.0 equiv) in dry dichloromethane

(DCM) at 0 °C, add trichloroacetic anhydride (1.2 equiv) portion-wise.

After stirring for 15 minutes, add a solution of anisole (1.0 equiv) in dry DCM dropwise.

Allow the reaction mixture to warm to room temperature and then heat to reflux for 1 hour.

Cool the reaction mixture to 0 °C and carefully quench by the slow addition of ice-water.

Separate the organic layer, and extract the aqueous layer with DCM.

Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the residue by flash chromatography to yield the acylated product.

Reaction Mechanisms and Visualizations
The high reactivity of trichloroacetic anhydride is harnessed in several key organic

transformations, the mechanisms of which are detailed below.

Esterification Reaction Pathway
The esterification of an alcohol with trichloroacetic anhydride proceeds via a nucleophilic acyl

substitution mechanism. The alcohol acts as the nucleophile, attacking one of the electrophilic

carbonyl carbons of the anhydride.
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Alcohol (R-OH) +
Trichloroacetic Anhydride Tetrahedral IntermediateNucleophilic Attack Trichloroacetate Ester +

Trichloroacetic Acid

Collapse of Intermediate
(Loss of Leaving Group)

Click to download full resolution via product page

Caption: Nucleophilic acyl substitution mechanism for esterification.

Amidation Reaction Pathway
The synthesis of amides from amines and trichloroacetic anhydride follows a similar

nucleophilic acyl substitution pathway, with the amine serving as the nucleophile.

Amine (R₂NH) +
Trichloroacetic Anhydride Tetrahedral IntermediateNucleophilic Attack Trichloroacetamide +

Trichloroacetic Acid

Collapse of Intermediate
(Loss of Leaving Group)

Click to download full resolution via product page

Caption: Nucleophilic acyl substitution mechanism for amidation.

Friedel-Crafts Acylation Workflow
The Friedel-Crafts acylation begins with the activation of trichloroacetic anhydride by a Lewis

acid to form a highly electrophilic acylium ion, which is then attacked by the aromatic ring.
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Activation
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Caption: Workflow for Friedel-Crafts acylation.

Safety and Handling
Trichloroacetic anhydride is a corrosive and moisture-sensitive compound that should be

handled with appropriate personal protective equipment, including gloves, safety glasses, and

a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is
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incompatible with strong bases and oxidizing agents. Upon contact with water, it hydrolyzes to

form trichloroacetic acid. For detailed safety information, consult the Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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